molecular formula C7H14NaO4S B587353 alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt CAS No. 36609-97-9

alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt

Cat. No.: B587353
CAS No.: 36609-97-9
M. Wt: 217.235
InChI Key: KJFDHJUZCMBTLQ-UHFFFAOYSA-N
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Description

alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt (CAS 36609-97-9) is a bioactive chemical compound with the molecular formula C7H13NaO4S and a molecular weight of 216.23 g/mol . This compound is professionally used in research and industrial settings and is strictly not for medical or consumer use . As a sulfonic acid salt, it shares characteristics with similar compounds like sodium methanesulfonate, which are often employed as reference standards in analytical method development, method validation, and quality control during drug synthesis . The alpha-hydroxy group adjacent to the sulfonate on the cyclohexane ring suggests potential utility as a building block in organic synthesis, possibly for creating more complex molecules, or as a stable intermediate in catalytic systems and polymerization processes, analogous to other sulfonic acids used in laboratory-scale polycondensation reactions . Researchers value this chemical for its potential to serve as a precursor or standard in developing novel organic and polymeric materials. This product is intended for research and manufacturing purposes only.

Properties

InChI

InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFDHJUZCMBTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(O)S(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857718
Record name PUBCHEM_71748844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36609-97-9
Record name PUBCHEM_71748844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt typically involves the reaction of cyclohexanone with sodium bisulfite under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : α-Hydroxy-cyclohexanemethanesulfonic acid sodium salt
  • Molecular Formula : C₇H₁₃NaO₄S
  • Molecular Weight : 216.23 g/mol (calculated)
  • CAS Number : 36609-97-9
  • Synonyms: A-Hydroxy-cyclohexanemethanesulfonic acid sodium salt; Monosodium salt of α-hydroxy-cyclohexanemethanesulfonic acid .

Structural Features :

  • A cyclohexane ring substituted with a hydroxymethanesulfonate group (-CH(OH)SO₃⁻Na⁺).
  • The α-hydroxy group increases polarity, while the sulfonate group enhances water solubility .

Comparison with Similar Sulfonate Compounds

Structural and Functional Differences

The compound is compared to linear alkanesulfonates, aromatic sulfonates, and hydroxylated analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
α-Hydroxy-cyclohexanemethanesulfonic acid sodium salt 36609-97-9 C₇H₁₃NaO₄S 216.23 Cyclohexane ring, α-hydroxy, sulfonate Research, manufacturing
Sodium 1-hexanesulfonate 2832-45-3 C₆H₁₃NaO₃S 188.22 Linear C6 chain, sulfonate Surfactant, ion-pairing agent
Sodium 1-heptanesulfonate 22767-50-6 C₇H₁₅NaO₃S 202.25 Linear C7 chain, sulfonate Chromatography, detergent
Sodium α-hydroxy-m-nitrotoluene-α-sulfonate 68444-12-2 C₇H₆NNaO₆S 263.19 Aromatic ring, nitro, hydroxyl, sulfonate Intermediate in organic synthesis
Naphthalenesulfonic acid sodium salt-formaldehyde polymer 9008-63-3 (C₁₀H₇NaO₃S)ₓ(CH₂O)ₓ Variable Polymeric, aromatic sulfonate Dispersant, concrete additive

Key Observations :

Cyclohexane vs. Linear Chains: The cyclohexane ring in the target compound introduces rigidity and hydrophobicity compared to linear alkanesulfonates like sodium 1-hexanesulfonate. This affects solubility and interaction with nonpolar matrices .

Aromatic vs. Aliphatic : Aromatic sulfonates (e.g., naphthalene derivatives) exhibit higher thermal stability and are used in industrial applications, whereas aliphatic sulfonates are more common in laboratory settings .

Physicochemical Properties

  • Solubility : The sodium salt form ensures high water solubility, similar to sodium 1-hexanesulfonate and sodium 1-heptanesulfonate .
  • Polarity: The hydroxyl group increases polarity compared to non-hydroxylated analogs, which may enhance its utility in polar solvent systems .
  • Molecular Weight : Higher than linear C6–C7 sulfonates (216 vs. 188–202 g/mol) due to the cyclohexane ring .

Biological Activity

Alpha-hydroxy-cyclohexanemethanesulfonic acid sodium salt (also known as AHCMS) is a compound that has garnered attention in the fields of dermatology and biochemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₇H₁₄NaO₄S
  • Molecular Weight : 217.238 g/mol
  • Appearance : White solid
  • Solubility : Water-soluble

AHCMS functions primarily as an alpha-hydroxy acid (AHA), which is known for its exfoliating properties. AHAs facilitate the shedding of dead skin cells and promote cellular turnover, thereby improving skin texture and appearance. The mechanisms through which AHCMS exerts its biological activity include:

  • Cell Proliferation : AHCMS has been shown to influence keratinocyte proliferation, which is crucial for skin renewal. In studies, it was observed that AHA treatment can increase the rate of epidermal cell turnover, leading to enhanced skin rejuvenation and reduced signs of aging .
  • Apoptosis Induction : Similar to other AHAs, AHCMS can induce apoptosis in certain skin cell lines. This process involves the activation of caspases, which are enzymes that play essential roles in programmed cell death pathways .
  • Antimicrobial Activity : Research indicates that AHCMS may possess antimicrobial properties, which could be beneficial in treating acne and other skin infections. By inhibiting bacterial growth on the skin, it can help manage conditions like acne vulgaris .

Effects on Skin Cells

AHCMS has demonstrated several significant effects on skin cells:

  • Exfoliation : By promoting the shedding of dead skin cells, AHCMS enhances skin texture and clarity.
  • Moisturization : It may also contribute to skin hydration by influencing the natural moisturizing factors within the epidermis.
  • Photoprotection : Some studies suggest that AHCMS could offer protective effects against UV-induced damage, potentially reducing the risk of photoaging .

Comparative Studies

A comparative study involving various AHAs highlighted the unique properties of AHCMS in relation to other common AHAs like glycolic acid and lactic acid. The study found that while all AHAs promote exfoliation and improve skin texture, AHCMS exhibited a lower irritation profile, making it more suitable for sensitive skin types .

Clinical Applications

  • Acne Treatment : In a clinical trial involving patients with acne vulgaris, topical formulations containing AHCMS showed a significant reduction in lesion counts compared to placebo treatments. The study suggested that its antimicrobial properties contributed to this effect .
  • Anti-Aging Effects : Another study focused on the anti-aging properties of AHCMS demonstrated improvements in skin elasticity and hydration levels after 12 weeks of consistent use in a cohort of older adults .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of AHCMS:

Study FocusKey FindingsReference
Skin Cell ProliferationIncreased keratinocyte turnover
Apoptosis InductionActivation of caspases leading to cell death
Antimicrobial PropertiesInhibition of bacterial growth in acne
PhotoprotectionPotential reduction of UV-induced damage
Clinical EfficacySignificant improvement in acne lesions

Q & A

Q. What are the optimal synthetic pathways for alpha-hydroxy-cyclohexanemethanesulfonic acid sodium salt, and how can purity be validated?

The compound is synthesized via neutralization of the parent sulfonic acid (hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid) with sodium hydroxide or sodium carbonate. Reaction conditions (e.g., stoichiometry, temperature) must be tightly controlled to avoid side reactions. Purification typically involves recrystallization or column chromatography. Purity (>97%) can be verified using HPLC (reverse-phase C18 column, UV detection at 210–230 nm) or quantitative 1H^1\text{H}-NMR with an internal standard like 1,3,5-trimethoxybenzene .

Q. How does the pH of aqueous solutions containing this sodium salt influence its reactivity in nucleophilic substitutions?

As a sodium salt of a sulfonic acid, the compound is highly water-soluble and forms a stable conjugate base in solution. Its pH in aqueous media depends on the parent acid's pKa (typically <1 for sulfonic acids), rendering the solution near-neutral. For pH-dependent reactions (e.g., esterifications), buffer systems like phosphate (pH 6–8) or acetate (pH 4–5) should be used to maintain consistency. pH adjustments can be monitored with a calibrated pH meter or indicator strips .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in derivatives of this compound?

  • 1H^1\text{H}/13C^{13}\text{C}-NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm cyclohexane ring conformation and sulfonate group positioning.
  • High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in negative ion mode to verify molecular ion clusters ([M–Na]^-).
  • IR spectroscopy : Identify characteristic S=O stretching (1180–1250 cm1^{-1}) and O–H bending (broad ~3400 cm1^{-1}) bands .

Q. How can contradictory data on sulfonation efficiency using this compound be systematically addressed?

Discrepancies in yields may arise from solvent polarity, temperature, or competing side reactions. For example, FeCl3_3-promoted oxysulfonylation (as in styrene derivatives) requires anhydrous solvents like acetonitrile to minimize hydrolysis. Design of Experiments (DoE) methodologies can optimize variables:

  • Factors : Solvent dielectric constant, catalyst loading (0.1–5 mol%), reaction time (1–24 h).
  • Response surface modeling : Identify interactions between parameters using software like Minitab or JMP .

Q. What are the thermal degradation pathways of this compound, and how should storage protocols be modified to prevent decomposition?

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing sulfur oxides (SOx_x) and carbon monoxide. For long-term storage, use amber glass vials under inert gas (argon) at 4°C. Avoid freeze-thaw cycles, as crystallization may alter hydration states. Stability under experimental conditions (e.g., reflux in DMSO) should be pre-tested via HPLC .

Q. How does the sodium counterion impact solubility and catalytic activity compared to potassium or ammonium salts?

Sodium salts generally exhibit higher aqueous solubility than potassium analogs due to smaller ionic radius and lower lattice energy. In nonpolar solvents (e.g., toluene), ion-pairing effects reduce reactivity. To compare counterion effects:

  • Conduct conductivity measurements in water/DMSO mixtures.
  • Perform kinetic studies on model reactions (e.g., ester hydrolysis) using equimolar concentrations of Na+^+, K+^+, and NH4+_4^+ salts.
  • Note: Ammonium salts may introduce buffering capacity, altering reaction pH .

Methodological Considerations

  • Contradiction Resolution : Cross-validate synthetic yields using independent techniques (e.g., gravimetric analysis vs. 1H^1\text{H}-NMR integration).
  • Safety Protocols : Despite low acute toxicity (per SDS data), handle decomposition products (SOx_x) in fume hoods with HEPA filters .
  • Data Reproducibility : Report detailed hydration states (e.g., monohydrate vs. anhydrous) and solvent history, as hygroscopicity affects stoichiometry .

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